molecular formula C68H112B2N2O6 B3028077 N,N'-Bis(2-octyldodecyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo CAS No. 1563062-80-5

N,N'-Bis(2-octyldodecyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo

Cat. No.: B3028077
CAS No.: 1563062-80-5
M. Wt: 1075.3 g/mol
InChI Key: CIKLHBYGEYVLOH-AIDPXTNXSA-N
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Description

N,N'-Bis(2-octyldodecyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo, also known as this compound, is a useful research compound. Its molecular formula is C68H112B2N2O6 and its molecular weight is 1075.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 1074.8706496 g/mol and the complexity rating of the compound is 1640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Modification

Tetramethyl-1,3,2-dioxaborolan-2-yl groups are instrumental in the palladium-catalyzed borylation processes, serving as intermediates for synthesizing arenes and further modification of polymers. For instance, Takagi and Yamakawa (2013) demonstrated the effectiveness of this group in borylating arylbromides, highlighting its utility in synthesizing complex organic structures with potential applications in developing new polymeric materials (Takagi & Yamakawa, 2013).

Optoelectronic Applications

The structural motifs of isoindigo have been recognized for their potential in organic electronics, specifically in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For example, Lee and Tsutsui (2000) explored the synthesis of fluorene-based polymers and oligomers incorporating tetramethyl-1,3,2-dioxaborolan-2-yl groups for OLED applications, suggesting that such molecular designs could lead to improved device performance (Lee & Tsutsui, 2000).

High-Performance Semiconducting Polymers

The use of isoindigo derivatives in synthesizing n-type copolymers for electronic applications further showcases the significance of this unit in materials science. Grenier et al. (2013) synthesized new n-type copolymers using isoindigo monomers for applications in all-polymer solar cells, demonstrating the role of isoindigo in developing materials with low bandgap and high electron mobility (Grenier et al., 2013).

Future Directions

The use of organic semiconductors in devices like OLEDs and solar cells is a rapidly growing field. Future research could involve optimizing the performance of these materials, possibly through modifications to the molecular structure .

Properties

IUPAC Name

(3E)-1-(2-octyldodecyl)-3-[1-(2-octyldodecyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H112B2N2O6/c1-13-17-21-25-29-31-35-39-43-53(41-37-33-27-23-19-15-3)51-71-59-49-55(69-75-65(5,6)66(7,8)76-69)45-47-57(59)61(63(71)73)62-58-48-46-56(70-77-67(9,10)68(11,12)78-70)50-60(58)72(64(62)74)52-54(42-38-34-28-24-20-16-4)44-40-36-32-30-26-22-18-14-2/h45-50,53-54H,13-44,51-52H2,1-12H3/b62-61+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKLHBYGEYVLOH-AIDPXTNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=C4C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CCCCCCCC)CCCCCCCCCC)C(=O)N3CC(CCCCCCCC)CCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)/C(=C\4/C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CCCCCCCC)CCCCCCCCCC)/C(=O)N3CC(CCCCCCCC)CCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H112B2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1075.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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